molecular formula C14H16N2OS B15212761 3-(Benzylsulfanyl)-6-propoxypyridazine CAS No. 5273-53-0

3-(Benzylsulfanyl)-6-propoxypyridazine

Katalognummer: B15212761
CAS-Nummer: 5273-53-0
Molekulargewicht: 260.36 g/mol
InChI-Schlüssel: JDLJEAFUASREHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Benzylthio)-6-propoxypyridazine is a heterocyclic compound that features a pyridazine ring substituted with benzylthio and propoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylthio)-6-propoxypyridazine typically involves the reaction of 3-chloropyridazine with benzylthiol and propanol under basic conditions

  • Step 1: Nucleophilic Substitution

      Reactants: 3-chloropyridazine, benzylthiol

      Conditions: Basic medium (e.g., sodium hydroxide), solvent (e.g., ethanol), reflux

      Product: 3-(Benzylthio)pyridazine

  • Step 2: Alkylation

      Reactants: 3-(Benzylthio)pyridazine, propanol

      Conditions: Acidic medium (e.g., sulfuric acid), solvent (e.g., toluene), reflux

      Product: 3-(Benzylthio)-6-propoxypyridazine

Industrial Production Methods

Industrial production of 3-(Benzylthio)-6-propoxypyridazine may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Benzylthio)-6-propoxypyridazine can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The propoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Hydrogen gas with a palladium catalyst in ethanol.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products

    Oxidation: 3-(Benzylsulfinyl)-6-propoxypyridazine, 3-(Benzylsulfonyl)-6-propoxypyridazine

    Reduction: 3-(Benzylthio)-6-propoxydihydropyridazine

    Substitution: 3-(Benzylthio)-6-(alkoxy)pyridazine

Wissenschaftliche Forschungsanwendungen

3-(Benzylthio)-6-propoxypyridazine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe to study enzyme interactions and biochemical pathways.

    Industrial Applications: The compound is explored for its use in the development of new catalysts and chemical intermediates.

Wirkmechanismus

The mechanism of action of 3-(Benzylthio)-6-propoxypyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. The propoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Benzylthio)pyridazine: Lacks the propoxy group, which may affect its solubility and reactivity.

    3-(Benzylthio)-6-methoxypyridazine: Contains a methoxy group instead of a propoxy group, which may alter its chemical properties and biological activity.

    3-(Benzylthio)-6-ethoxypyridazine: Contains an ethoxy group, which may have different steric and electronic effects compared to the propoxy group.

Uniqueness

3-(Benzylthio)-6-propoxypyridazine is unique due to the presence of both benzylthio and propoxy groups, which confer distinct chemical and biological properties. The combination of these groups allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Conclusion

3-(Benzylthio)-6-propoxypyridazine is a versatile compound with significant potential in medicinal chemistry, materials science, and industrial applications. Its unique chemical structure allows for a wide range of reactions and interactions, making it a valuable tool for scientific research and development.

Eigenschaften

CAS-Nummer

5273-53-0

Molekularformel

C14H16N2OS

Molekulargewicht

260.36 g/mol

IUPAC-Name

3-benzylsulfanyl-6-propoxypyridazine

InChI

InChI=1S/C14H16N2OS/c1-2-10-17-13-8-9-14(16-15-13)18-11-12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3

InChI-Schlüssel

JDLJEAFUASREHK-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=NN=C(C=C1)SCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.